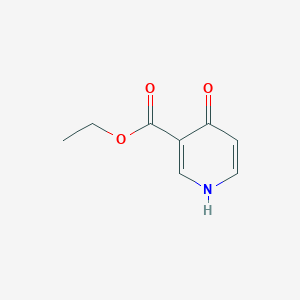

Ethyl 4-hydroxynicotinate

Übersicht

Beschreibung

Ethyl 4-hydroxynicotinate is a chemical compound with the molecular formula C8H9NO3 . It is a conformationally restricted analog of nicotinic acid .

Synthesis Analysis

The synthesis of Ethyl 4-hydroxynicotinate involves using ethyl nicotinate as a starting material. Ethyl nicotinate is derived from nicotinic acid (niacin), a synthetic chemical produced from petrochemical sources. Ethyl nicotinate is reacted with N-vinyl-2-pyrrolidinone to form myosmine, a tobacco alkaloid .

Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxynicotinate is represented by the molecular formula C8H9NO3 . The InChI representation of the molecule is InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 4-hydroxynicotinate .

Physical And Chemical Properties Analysis

Ethyl 4-hydroxynicotinate has a molecular weight of 167.16 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

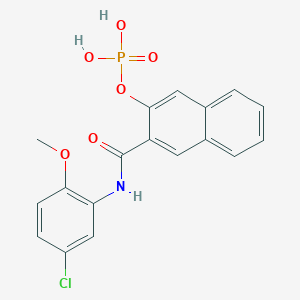

Synthesis of Chemotherapeutics : Ethyl 4-hydroxynicotinate has been involved in synthetic studies focused on chemotherapeutics. One such study described the thermal cyclization of aminomethylenemalonates to yield 4-hydroxynicotinates, which upon ethylation produced N-ethylated and O-ethylated products. These were further hydrolyzed to obtain nicotinic acids, highlighting the compound's role in synthesizing pharmacologically relevant structures (Kametani et al., 1977).

Microfluidic Chip Reactor Synthesis : Another study explored the stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate, a fine chemistry intermediate used in several pharmacologically valuable products, in a microfluidic chip reactor. This study underscores the compound's utility in facilitating the synthesis of biologically active molecules (Kluson et al., 2019).

Hyperbranched Polyester Synthesis : Ethyl 4-hydroxynicotinate derivatives have been used in synthesizing hyperbranched polyesters from a glycerol-based AB2 type monomer. This application highlights its use in advanced materials and polymer science (Parzuchowski et al., 2009).

Biotechnological and Catalytic Applications

Enzymatic Synthesis of Isoniazid : The compound has also been used in enzymatic reactions to produce isoniazid, an important agent in treating tuberculosis. The study involved reacting ethyl isonicotinate with hydrazine hydrate in different solvents, showcasing its role in biotechnological synthesis (Yadav et al., 2005).

Biosynthesis of Chiral Drugs : Ethyl 4-hydroxynicotinate derivatives have been utilized in the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for chiral drugs like statins. The study emphasized biocatalytic approaches to producing these important pharmaceutical intermediates (Ye et al., 2011).

Material Science and Environmental Applications

Conducting Polymer Hydrogels : In material science, derivatives of ethyl 4-hydroxynicotinate have been investigated for their potential in creating conducting polymer hydrogels, demonstrating their utility in advanced material applications (Sekine et al., 2010).

Photocatalytic Profile in Environmental Studies : The compound has also been studied for its environmental behavior and photocatalytic profile, particularly in the context of UV filters like ethyl-4-aminobenzoate. These studies provide insights into the environmental impact and fate of these compounds (Li et al., 2017).

Zukünftige Richtungen

The use of synthetic nicotine products, which include compounds like Ethyl 4-hydroxynicotinate, is increasing. These products have not been shown to have fewer risks than products containing tobacco-derived nicotine, though their marketing sometimes claims or implies that they do . Future research and regulatory considerations will likely focus on the health impacts and regulatory status of these synthetic nicotine products .

Eigenschaften

IUPAC Name |

ethyl 4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNXCHQUIPXULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355785 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxynicotinate | |

CAS RN |

57905-31-4 | |

| Record name | ethyl 4-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

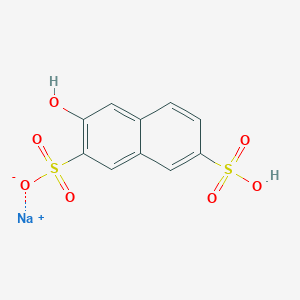

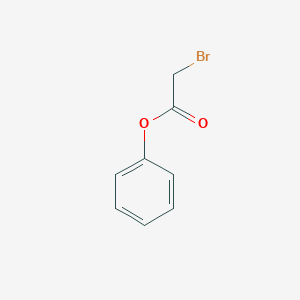

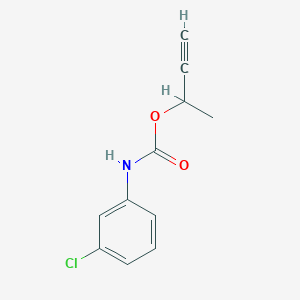

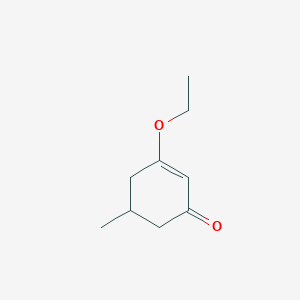

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.